![molecular formula C13H17N7OS B2751618 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1006349-70-7](/img/structure/B2751618.png)
7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H17N7OS and its molecular weight is 319.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds within this chemical family, including 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, are often synthesized through multicomponent reactions involving aromatic or heteroaromatic aldehydes, β-dicarbonyl compounds, and amines. These syntheses explore the structural diversity and complexity achievable through the condensation of different substituents, which is crucial for tuning the biological activity of these molecules (Titova et al., 2019). The regioselective synthesis methods allow for the targeted modification of the molecule, potentially altering its interaction with biological targets and thus its biological activity (Drev et al., 2014).
Biological Activities and Applications
The structural analogs and derivatives of this compound class demonstrate a range of biological activities, which are of significant interest in drug development and biochemical research. Notably, some compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, suggesting their potential as lead compounds in the development of new antimicrobial agents (Youssef et al., 2011). Furthermore, the exploration of tuberculostatic activity in these compounds has led to the identification of promising antituberculous agents, highlighting the significance of structural modifications in enhancing therapeutic efficacy (Titova et al., 2019).
Additionally, some derivatives have shown pronounced antimicrobial activity, indicating their potential in addressing the growing challenge of antimicrobial resistance (Bhuiyan et al., 2006). The variety of biological activities observed in this compound class underscores the importance of continued research into their mechanisms of action and the potential for their development into therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the progression of cells through the G1 phase and into the S phase, where DNA replication occurs . By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation .
Result of Action
The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression , as well as the induction of apoptosis within cells . This results in a decrease in cell proliferation, particularly in cancer cells that rely on rapid cell division for growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its absorption and distribution within the body . Additionally, the presence of other substances that interact with CDK2 could potentially impact the compound’s effectiveness .
properties
IUPAC Name |
7-(1-ethylpyrazol-4-yl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7OS/c1-4-19-6-8(5-15-19)10-9(11(14)21)7(2)16-12-17-13(22-3)18-20(10)12/h5-6,10H,4H2,1-3H3,(H2,14,21)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVOYFQKIAMJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC3=NC(=NN23)SC)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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